(E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a synthetic organic compound that features a triazole ring, a pyridazine ring, and a phenylethenesulfonamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.
Construction of the Pyridazine Ring: This step may involve the condensation of appropriate dicarbonyl compounds with hydrazine or its derivatives.
Coupling Reactions: The triazole and pyridazine intermediates are then coupled with an ethyl linker.
Introduction of the Phenylethenesulfonamide Moiety: This final step involves the reaction of the intermediate with phenylethenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyridazine rings.
Reduction: Reduction reactions can modify the oxo group on the pyridazine ring.
Substitution: The phenylethenesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridazine rings are often involved in binding interactions with the target protein, while the phenylethenesulfonamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide analogs: Compounds with slight modifications in the triazole or pyridazine rings.
Triazole-based Compounds: Other compounds featuring the triazole ring, such as fluconazole.
Pyridazine-based Compounds: Compounds like pyridazine derivatives used in various pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c23-16-7-6-15(22-13-17-12-18-22)20-21(16)10-9-19-26(24,25)11-8-14-4-2-1-3-5-14/h1-8,11-13,19H,9-10H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQNRRWHGTIJA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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